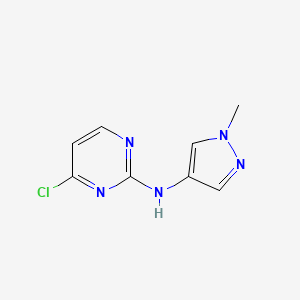

4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Overview

Description

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the sulfone displacement approach, which consists of two linear chemical steps. The first step is the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine. The second step involves the displacement of the sulfonyl group with 1-methyl-1H-pyrazol-4-amine to yield the final product.

Industrial Production Methods: For large-scale production, the improved route includes optimizing reaction conditions to achieve higher yields and purity. This involves careful control of temperature, pressure, and reaction time to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Drug Development

One of the most significant applications of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is in drug discovery. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting specific diseases, particularly those involving kinase inhibition.

Case Study: Kinase Inhibitors

In a study published by the American Chemical Society, this compound was highlighted as a crucial fragment for synthesizing a drug candidate currently in clinical development. The research emphasizes its role in enhancing the efficacy and selectivity of kinase inhibitors, which are vital for treating cancers and inflammatory diseases .

Agricultural Chemistry

Beyond medicinal applications, this compound has shown potential in agricultural chemistry as well. Its structural characteristics may contribute to the development of new agrochemicals aimed at pest control or enhancing crop yield.

Research Insights

Studies have indicated that derivatives of this compound can exhibit herbicidal or fungicidal properties, making it a candidate for further exploration in agricultural applications. The modifications to the core structure may lead to improved efficacy against specific pests or diseases affecting crops.

Mechanism of Action

The mechanism by which 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors involved in the biological processes of parasites and cancer cells, disrupting their normal function and leading to their inhibition or death.

Comparison with Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar structure but includes additional functional groups, resulting in different pharmacological properties.

Uniqueness: 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets

Biological Activity

4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, with the CAS number 1462286-01-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.

The molecular formula of this compound is C8H8ClN5, and it has a molecular weight of 209.64 g/mol. The compound features a pyrimidine ring substituted with a chlorinated pyrazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) cells, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

The pyrazole derivatives, including this compound, have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of key signaling pathways such as NF-kB and COX enzymes, which are crucial in the inflammatory response. While specific IC50 values for this compound were not detailed in the reviewed literature, related pyrazole compounds have shown promising results in reducing inflammation markers in preclinical models.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Antitumor Efficacy : A study reported that derivatives of pyrazole exhibited significant antitumor activity in various models, with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific structure and substituents present on the pyrazole ring .

- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit angiogenesis, further supporting their potential as anticancer agents .

- Synergistic Effects : Some studies have investigated the synergistic effects of combining pyrazole derivatives with established chemotherapeutics. For instance, when co-administered with doxorubicin, certain derivatives showed enhanced cytotoxicity against resistant cancer cell lines .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity assays. Risk and safety statements indicate potential irritant effects (GHS07 classification), necessitating careful handling in laboratory settings .

Properties

IUPAC Name |

4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-14-5-6(4-11-14)12-8-10-3-2-7(9)13-8/h2-5H,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPJOBYNGGDCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.